
2,5-dimethyl-1H-pyrrol-1-amine
Overview
Description
2,5-Dimethyl-1H-pyrrol-1-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and an amine group at the 1 position. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Some studies suggest that pyrrole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some pyrrole derivatives have shown appreciable action against DHFR and enoyl ACP reductase enzymes .
Biochemical Pathways
It’s known that pyrrole derivatives can influence various biochemical pathways due to their broad spectrum of biological activities . For example, some pyrrole derivatives have been found to enhance cell-specific productivity .
Result of Action
One study found that a compound containing a 2,5-dimethylpyrrole structure could suppress cell growth and increase both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives are often involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Some studies suggest that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to understand how the effects of this compound change over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-dimethyl-1H-pyrrol-1-amine is through the Paal-Knorr synthesis. This involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions . Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrol-1-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine, nitric acid, and sulfur trioxide are employed for halogenation, nitration, and sulfonation, respectively.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Scientific Research Applications
2,5-Dimethyl-1H-pyrrol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the amine group at the 1 position.
1-Methyl-2,5-dimethylpyrrole: Contains an additional methyl group at the 1 position.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group at the 3 position.
Uniqueness
2,5-Dimethyl-1H-pyrrol-1-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and biological activity. The amine group enhances its ability to form hydrogen bonds, making it more versatile in chemical synthesis and biological interactions .
Properties
IUPAC Name |
2,5-dimethylpyrrol-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRGBZDHLOOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227310 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-71-9 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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